
(6-P-Tolylpyridin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-P-Tolylpyridin-3-YL)methanol is an organic compound with the molecular formula C13H13NO It is characterized by a pyridine ring substituted with a p-tolyl group at the 6-position and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-P-Tolylpyridin-3-YL)methanol typically involves the reaction of 6-bromo-3-pyridinemethanol with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions: (6-P-Tolylpyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a palladium catalyst.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: (6-P-Tolylpyridin-3-YL)carboxylic acid.
Reduction: (6-P-Tolylpiperidin-3-YL)methanol.
Substitution: Nitro or sulfonic acid derivatives of this compound.
科学研究应用
(6-P-Tolylpyridin-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (6-P-Tolylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanol group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
(6-Phenylpyridin-3-YL)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(6-Methylpyridin-3-YL)methanol: Similar structure but with a methyl group instead of a p-tolyl group.
(6-Chloropyridin-3-YL)methanol: Similar structure but with a chloro group instead of a p-tolyl group.
Uniqueness: (6-P-Tolylpyridin-3-YL)methanol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance lipophilicity and provide additional sites for chemical modification, making it a versatile compound for various applications .
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
[6-(4-methylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |
InChI 键 |
QBRSUCQSDKNINU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


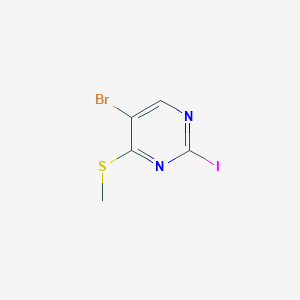
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
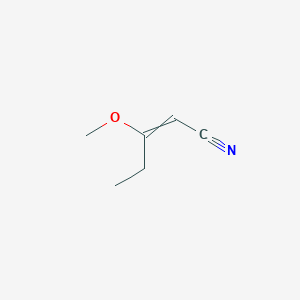
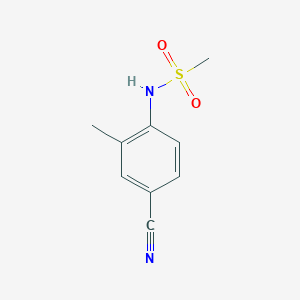
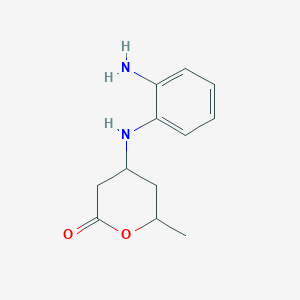
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
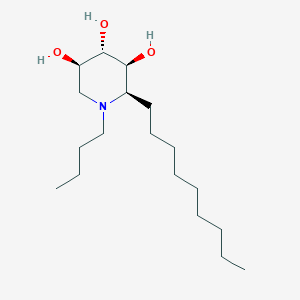
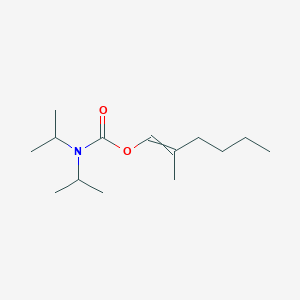
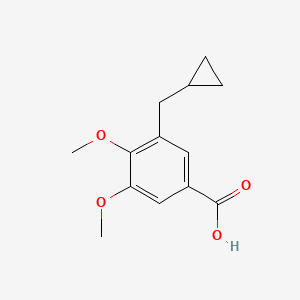
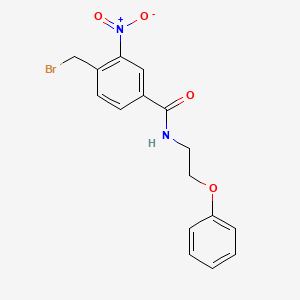
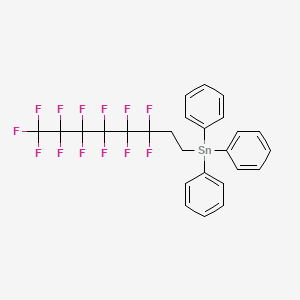
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)
